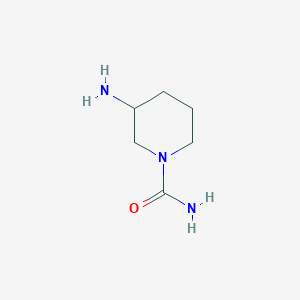
3-Aminopiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopiperidine-1-carboxamide is a versatile chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-1-carboxamide can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine in up to 54% isolated yield . Another method involves the catalytic and non-catalytic amidation of carboxylic acid substrates .
Industrial Production Methods: Industrial production of this compound often involves the use of electrosynthesis, which is a greener and more sustainable method for amide preparation . This method is particularly advantageous due to its ability to produce high yields with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through enzyme cascades, which involve the oxidation of amino alcohols to amino aldehydes, followed by further reactions to produce the desired amide .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include galactose oxidase, imine reductase, and carboxylic acid substrates . The reactions are typically carried out under controlled pH and temperature conditions to ensure high yields and enantiopurity.
Major Products: The major products formed from these reactions include L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, which are valuable intermediates in the pharmaceutical industry .
Scientific Research Applications
3-Aminopiperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is studied for its potential as a bioactive molecule. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, the compound is used in the pharmaceutical industry for the synthesis of valuable intermediates .
Mechanism of Action
The mechanism of action of 3-Aminopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Aminopiperidine-1-carboxamide include other piperidine derivatives such as 3-aminoazepane and N-Cbz-protected L-ornithinol . These compounds share similar chemical structures and properties but differ in their specific applications and biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-aminopiperidine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-5-2-1-3-9(4-5)6(8)10/h5H,1-4,7H2,(H2,8,10) |
InChI Key |
ZJAQMNWZXVKDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


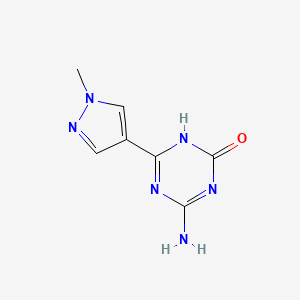

![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
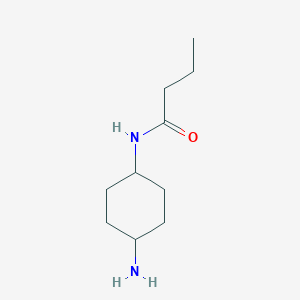

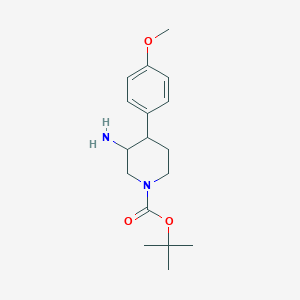
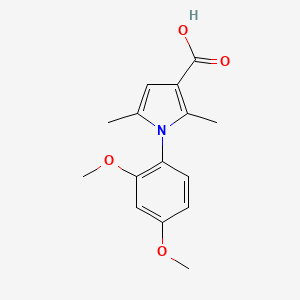

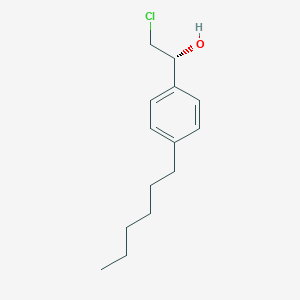
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)

